2,2'-Azobis(2,4-dimethylvaleronitrile)

Polymer chemistry Radical polymerization Initiator kinetics

Generic azo initiators compromise polymer molecular weight and thermal safety in low-temperature processes. V-65/ABVN directly addresses this with a 10-h half-life of 51°C in toluene-14°C lower than AIBN-enabling polymerization at ~30°C for elevated-MW PVAc and PVA (degree of polymerization up to 6,000). • Lower heat of decomposition (~1050 J/g vs AIBN 1247 J/g) reduces thermal runaway risk in large-scale reactions. • Sustained, controlled radical flux for lipid peroxidation assays-decomposition ~15× slower than MeO-AMVN. • Enables dispersion polymerization of thermally sensitive monomers (e.g., NVCA in liquid DME at 40°C). • White crystalline solid; soluble in toluene, methanol, acetone; ≥98% purity; bulk custom synthesis available.

Molecular Formula C14H24N4
Molecular Weight 248.37 g/mol
CAS No. 4419-11-8
Cat. No. B025897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Azobis(2,4-dimethylvaleronitrile)
CAS4419-11-8
SynonymsADVN; AMVN; 2,2'-AZOBIS(2,4-DIMETHYLVALERONITRILE); 2,2’-azobis(2,4-dimethyl-Pentanenitrile; 2,2’-azobis(2,4-dlmethylvaleronitrile); 2,2’-azobis[2,4-dimethyl-pentanenitril; 2,2’-azobisisoheptonitrile; ABVN
Molecular FormulaC14H24N4
Molecular Weight248.37 g/mol
Structural Identifiers
SMILESCC(C)CC(C)(C#N)N=NC(C)(CC(C)C)C#N
InChIInChI=1S/C14H24N4/c1-11(2)7-13(5,9-15)17-18-14(6,10-16)8-12(3)4/h11-12H,7-8H2,1-6H3
InChIKeyWYGWHHGCAGTUCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Azobis(2,4-dimethylvaleronitrile): Low-Temperature Azo Initiator


2,2'-Azobis(2,4-dimethylvaleronitrile), also known as V-65, AMVN, or ABVN, is an oil-soluble azo compound that functions as a free radical initiator through thermal decomposition [1]. It has a molecular weight of 248.37 g/mol and exists as a mixture of cis and trans stereoisomers with distinct melting points (55.5–57°C and 74–76°C, respectively) . The compound is characterized by a relatively low 10-hour half-life decomposition temperature of approximately 51°C in toluene, which distinguishes it from higher-temperature azo initiators such as AIBN [2].

Workflow Low-temperature radical initiation for heat-sensitive monomers
Selection Oil-soluble azo initiator with reported T₁₀ ~51°C in toluene
Use Context Controlled molecular weight build in PVAc, PVA, and PVK synthesis

2,2'-Azobis(2,4-dimethylvaleronitrile) vs. Generic Alternatives


Azo initiators cannot be freely interchanged without compromising polymerization outcomes. The decomposition kinetics, radical generation profiles, and resulting polymer properties are highly sensitive to the initiator's molecular structure and thermal behavior. As the quantitative evidence below demonstrates, 2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65/AMVN) exhibits a significantly lower 10-hour half-life temperature than the widely used analog AIBN (51°C vs. 65°C) . This lower activation threshold enables polymerization at reduced temperatures, which in turn yields polymers with higher molecular weights and altered architectures compared to those produced with higher-temperature initiators [1]. Furthermore, the compound's distinct thermal hazard profile—including a lower heat of decomposition (approx. 1050 J/g) relative to AIBN (1247 J/g)—carries direct implications for process safety and handling protocols [2]. Substituting a generic azo initiator without accounting for these quantifiable differences risks compromising product specifications, process efficiency, and safety compliance.

Mismatch V-65 initiates at lower thermal threshold Substituting AIBN may require higher process temperatures and alter molecular weight outcome
Mismatch V-65 has a reported lower decomposition energy Generic higher-energy azo initiators may present a different process safety profile
Mismatch V-65 provides sustained radical flux in lipid peroxidation Faster-decomposing analogs like MeO-AMVN may overwhelm experimental systems and shift assay context

Quantitative Evidence for 2,2'-Azobis(2,4-dimethylvaleronitrile)


Low-Temperature Activation vs. AIBN

The 10-hour half-life temperature (T₁₀) for 2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65) is 51°C in toluene, which is 14°C lower than that of the widely used initiator AIBN (65°C) [1]. This quantifiable difference in decomposition kinetics enables polymerization at significantly lower temperatures. For reference, AIBN's T₁₀ is approximately 65°C under comparable conditions . The activation energy for V-65 is reported as 117.8 kJ/mol [1].

Low-Temp Activation
Head-to-head
T₁₀: 51°C vs AIBN 65°C
Supports mild-condition polymerization fit
Measured in toluene; reported by manufacturer
Polymer chemistry Radical polymerization Initiator kinetics

Enhanced Molecular Weight in PVAc vs. AIBN

In the polymerization of vinyl acetate, using 2,2'-azobis(2,4-dimethylvaleronitrile) (ADMVN) as the initiator resulted in polyvinyl acetate (PVAc) with a higher molecular weight compared to that obtained with AIBN, despite achieving a lower monomer conversion rate [1]. The higher molecular weight translated directly to a higher degree of polymerization in the subsequently saponified polyvinyl alcohol (PVA). Specifically, polymerization at 30°C using ADMVN yielded a PVA with a number-average degree of polymerization as high as 6,000 [1]. In contrast, AIBN-initiated polymerizations under similar conditions produced lower molecular weight PVA and exhibited little effect of initiator concentration on molecular weight [1].

PVAc Molecular Weight
Head-to-head
PVA Pn up to 6,000 from V-65-initiated PVAc
Reported molecular weight outcome context
Vinyl acetate polymerization at 30°C, followed by saponification
Polymer synthesis Polyvinyl acetate Polyvinyl alcohol

Low-Temperature Synthesis of PVK Particles

In dispersion polymerization of N-vinylcarbazole (NVCA) in compressed liquid dimethyl ether, using 2,2'-azobis(2,4-dimethylvaleronitrile) (V-65) as the initiator allowed the production of spherical poly(N-vinylcarbazole) (PVK) particles at a temperature as low as 40°C [1]. This represents a significantly lower operational temperature compared to conventional azo initiators like AIBN (V-60) and dimethyl 2,2'-azobis(isobutyrate) (V-601), which typically require higher temperatures for effective radical generation and polymerization [2]. The low-temperature polymerization with V-65 also enabled the successful synthesis of high-molecular-weight PVK [1].

PVK Low-Temp Synthesis
Head-to-head
Spherical PVK particles produced at 40°C
Supports low-temperature synthesis research
Dispersion polymerization of NVCA in compressed liquid dimethyl ether
Dispersion polymerization Poly(N-vinylcarbazole) Particle synthesis

Thermal Hazard Advantage vs. AIBN

In a comparative thermal hazard study of four common azo initiators using DSC and other calorimetric techniques, 2,2'-azobis(2,4-dimethylvaleronitrile) (ABVN) exhibited a significantly lower heat of decomposition than AIBN. AIBN displayed a heat decomposition of 1247 J/g, while ABVN and other analogs showed lower decomposition energies [1]. This indicates that ABVN releases less energy during exothermic decomposition, posing a lower thermal hazard in process upset scenarios.

Thermal Hazard Profile
Head-to-head
Lower ΔHd than AIBN (1247 J/g)
Reported safety-related endpoint context
DSC and calorimetric comparison of four azo initiators
Process safety Thermal hazard assessment Differential scanning calorimetry

Slower Decomposition Rate vs. MeO-AMVN

In lipid peroxidation studies, the decomposition rate of 2,2'-azobis(2,4-dimethylvaleronitrile) (AMVN) was directly compared to its methoxy-substituted analog MeO-AMVN. MeO-AMVN decomposed approximately 15 times faster than AMVN under identical conditions [1]. This kinetic difference allows researchers to select the appropriate radical flux for specific experimental designs; AMVN provides a slower, more sustained generation of radicals, which may be preferable for certain antioxidant activity assays.

Decomposition Rate
Head-to-head
MeO-AMVN decomposes ~15× faster than AMVN
Supports controlled radical generation context
Lipid peroxidation assays in micelles, membranes, and LDL dispersions
Lipid peroxidation Radical generation kinetics Antioxidant assays

Application Scenarios for 2,2'-Azobis(2,4-dimethylvaleronitrile)


High-Molecular-Weight PVAc and PVA Synthesis

Utilize 2,2'-Azobis(2,4-dimethylvaleronitrile) as the radical initiator for vinyl acetate polymerization at temperatures around 30°C. This approach yields PVAc with elevated molecular weight, which upon saponification produces PVA with a number-average degree of polymerization up to 6,000 [1]. This is particularly valuable for manufacturing high-strength PVA fibers, films, and adhesives where molecular weight directly correlates with mechanical performance.

Low-Temperature Dispersion Polymerization of NVCA

Employ V-65 for the dispersion polymerization of NVCA in compressed liquid dimethyl ether at 40°C to produce spherical poly(N-vinylcarbazole) (PVK) particles of high molecular weight [2]. This low-temperature process preserves the integrity of thermally sensitive monomers and enables the fabrication of advanced polymeric materials for optoelectronic applications.

Controlled Radical Generation for Lipid Peroxidation

Use AMVN as a lipophilic radical initiator in in vitro assays of lipid peroxidation. Its decomposition rate, which is approximately 15 times slower than the methoxy derivative MeO-AMVN [3], provides a sustained and controlled radical flux. This is essential for accurately measuring antioxidant capacities of lipophilic compounds in micelles, membranes, and lipoprotein systems.

Thermal Hazard Mitigation in Polymerization Processes

Select ABVN over higher-risk azo initiators like AIBN for processes where thermal safety is paramount. ABVN exhibits a lower heat of decomposition (substantially less than AIBN's 1247 J/g) and a reduced maximum pressure rise during exothermic decomposition [4]. This inherent safety advantage supports its use in large-scale polymerizations where thermal runaway prevention is critical.

Application
Selection Property
Validation Focus
High-MW PVAc / PVA synthesis
Low-temperature activation profile
Degree of polymerization and viscosity endpoints
NVCA dispersion polymerization
Effective initiation at reduced temperature
Particle morphology and molecular weight characterization
Lipid peroxidation studies
Sustained, slower radical generation kinetics
Antioxidant capacity assay interpretation
Process safety evaluation
Lower reported decomposition energy
DSC and pressure-rise safety endpoint review

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